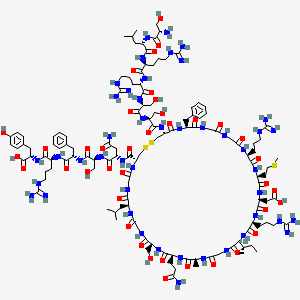
Carperitide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
科学的研究の応用
Carperitide has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and folding.
Biology: Investigated for its role in cardiovascular physiology and pathology.
Medicine: Employed in clinical trials for treating heart failure and other cardiovascular diseases.
Industry: Utilized in the development of peptide-based therapeutics.
作用機序
カルペリチドは、血管平滑筋細胞と内皮細胞上のグアニル酸シクラーゼA受容体に結合することにより、その効果を発揮します。 この結合は、細胞内サイクリックグアノシンモノホスファート(cGMP)レベルを上昇させ、平滑筋弛緩、血管拡張、利尿作用とナトリウム利尿作用の増強につながります . この化合物は、レニン-アンジオテンシン-アルドステロン系(RAAS)も阻害し、血圧と心臓の負担を軽減します .
類似の化合物との比較
カルペリチドは、しばしば以下のナトリウム利尿ペプチドと比較されます。
B型ナトリウム利尿ペプチド(BNP): 機能は似ていますが、主に心不全の診断に使用されます。
C型ナトリウム利尿ペプチド(CNP): 主に骨の成長と血管の恒常性に関係しています。
ウロジラチン: 同様の利尿作用を持つ、腎臓特異的な心房性ナトリウム利尿ペプチドの形態.
Safety and Hazards
将来の方向性
Natriuretic peptides play multiple roles in different parts of the body, almost all of the activities related to this receptor system appear to have the potential to be harnessed to treat heart failure or symptoms associated with heart failure . Enormous efforts have been made in harnessing the understanding of natriuretic peptide processing and signaling for heart failure pharmacotherapy .
生化学分析
Biochemical Properties
Carperitide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the natriuretic peptide receptor-A, which is a guanylate cyclase receptor. This binding leads to the conversion of guanosine triphosphate to cyclic guanosine monophosphate, a secondary messenger that mediates the biological effects of this compound. The interaction with this receptor results in vasodilation, natriuresis, and diuresis. Additionally, this compound interacts with the renin-angiotensin-aldosterone system, reducing its activity and thereby contributing to its antihypertensive effects .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cardiomyocytes, it promotes vasodilation and reduces myocardial contractile dysfunction. It also influences cell signaling pathways by increasing cyclic guanosine monophosphate levels, which in turn activates protein kinase G. This activation leads to the phosphorylation of various target proteins, resulting in vasodilation and reduced cardiac workload. This compound also affects gene expression by modulating the activity of transcription factors involved in cardiovascular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the natriuretic peptide receptor-A on the cell surface. This binding activates the receptor’s intrinsic guanylate cyclase activity, leading to an increase in cyclic guanosine monophosphate levels. The elevated cyclic guanosine monophosphate activates protein kinase G, which phosphorylates various target proteins involved in vasodilation, natriuresis, and diuresis. Additionally, this compound inhibits the renin-angiotensin-aldosterone system, further contributing to its antihypertensive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and maintains its biological activity for extended periods. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound results in immediate vasodilation and diuresis, while long-term exposure can lead to sustained reductions in blood pressure and improved cardiac function. Studies have shown that this compound remains effective in reducing myocardial infarct size and improving cardiac function even after prolonged administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound induces mild diuresis and natriuresis, while higher doses result in more pronounced effects. In canine models, a minimum dose of 0.1 micrograms per kilogram per minute is required to achieve maximal vasodilation. At very high doses, this compound can cause hypotension and renal dysfunction. These threshold effects highlight the importance of careful dosage management to avoid adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with the natriuretic peptide receptor-A. Upon binding to this receptor, this compound activates guanylate cyclase, leading to the production of cyclic guanosine monophosphate. This secondary messenger then activates protein kinase G, which regulates various metabolic processes, including ion channel activity, protein phosphorylation, and gene expression. This compound also interacts with enzymes involved in the renin-angiotensin-aldosterone system, reducing their activity and contributing to its antihypertensive effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the natriuretic peptide receptor-A. Upon binding to this receptor, this compound is internalized and distributed to various cellular compartments. It is primarily localized in the cardiovascular system, where it exerts its vasodilatory and diuretic effects. This compound is also distributed to the kidneys, where it promotes natriuresis and diuresis by increasing cyclic guanosine monophosphate levels .
Subcellular Localization
The subcellular localization of this compound is primarily in the plasma membrane, where it binds to the natriuretic peptide receptor-A. This receptor-mediated localization is crucial for its biological activity, as it allows this compound to activate guanylate cyclase and increase cyclic guanosine monophosphate levels. Additionally, this compound may be localized in other cellular compartments, such as the cytoplasm, where it can interact with various signaling molecules and enzymes involved in cardiovascular homeostasis .
準備方法
合成経路と反応条件
カルペリチドは、固相ペプチド合成(SPPS)法を用いて合成されます。 一般的なアプローチの1つは、ペプチドが固相樹脂上で段階的に組み立てられる、Fmoc(9-フルオレニルメトキシカルボニル)経路です . このプロセスには以下が含まれます。
カップリング: 各アミノ酸は、樹脂上の成長中のペプチド鎖に順次添加されます。
脱保護: 次のアミノ酸を結合できるように、Fmoc基が除去されます。
工業生産方法
大規模生産の場合、効率性と収率の高さから、Fmoc経路が好まれます。この方法には以下が含まれます。
フラグメント合成: 複数のペプチドフラグメントが同時に合成されます。
結合: フラグメントが組み合わされて、全長ペプチドが形成されます。
化学反応の分析
反応の種類
カルペリチドは、以下を含むいくつかの種類の化学反応を起こします。
酸化: システイン残基間のジスルフィド結合の形成。
還元: ジスルフィド結合を切断して、遊離のチオール基を生成する。
置換: 特定のアミノ酸残基での修飾.
一般的な試薬と条件
酸化: 水溶液中の過酸化水素またはヨウ素。
還元: ジチオスレイトール(DTT)またはβ-メルカプトエタノール。
置換: 特定の試薬を用いた部位特異的変異誘発.
主要な生成物
これらの反応から生成される主要な生成物には、カルペリチドの様々な酸化型および還元型、ならびに特定のアミノ酸置換を伴う修飾ペプチドが含まれます .
科学研究の応用
カルペリチドは、科学研究において幅広い用途を持っています。
化学: ペプチド合成とフォールディングを研究するためのモデルペプチドとして使用されます。
生物学: 心血管生理学と病態における役割について研究されています。
医学: 心不全やその他の心血管疾患の治療のための臨床試験で使用されています。
類似化合物との比較
Carperitide is often compared with other natriuretic peptides, such as:
B-type natriuretic peptide (BNP): Similar in function but used primarily for diagnosing heart failure.
C-type natriuretic peptide (CNP): Primarily involved in bone growth and vascular homeostasis.
Urodilatin: A renal-specific form of atrial natriuretic peptide with similar diuretic effects.
This compound is unique due to its specific use in acute heart failure management and its potent vasodilatory and diuretic effects .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Carperitide involves the solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Rink amide resin", "Fmoc-protected amino acids", "HOBt", "DIEA", "TFA", "DCM", "DMF", "DIPEA", "TIS", "EDC", "TFA", "AcOH", "H2O", "NaOH", "NaCl" ], "Reaction": [ "Loading of Rink amide resin onto a solid support", "Fmoc deprotection using 20% piperidine in DMF", "Coupling of amino acids using HOBt, EDC, and DIEA in DMF", "Cleavage of peptide from resin using TFA, TIS, and water", "Purification of crude peptide using HPLC", "Disulfide bond formation using NaCl and NaOH in water", "Final purification using HPLC" ] } | |
CAS番号 |
89213-87-6 |
分子式 |
C127H203N45O39S3 |
分子量 |
3080.5 g/mol |
IUPAC名 |
2-[[2-[[2-[[2-[[4-amino-2-[[52-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C127H203N45O39S3/c1-9-64(6)99-121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)60-213-214-61-90(171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173)120(208)162-80(45-66-21-12-10-13-22-66)103(191)147-50-93(181)146-51-95(183)152-71(25-16-37-141-123(131)132)105(193)160-77(36-42-212-8)110(198)165-83(49-98(186)187)115(203)159-75(111(199)172-99)29-20-41-145-127(139)140/h10-15,21-24,30-33,62-65,70-90,99,173-178H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145) |
InChIキー |
NSQLIUXCMFBZME-UHFFFAOYSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
正規SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
純度 |
98% |
配列 |
Ser-Leu-Arg-Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr (Disulfide bridge: Cys7-Cys23) |
製品の起源 |
United States |
Q1: How does carperitide exert its therapeutic effects?
A: this compound binds to specific receptors, primarily natriuretic peptide receptor-A (NPR-A), located on various cells throughout the body, including vascular smooth muscle cells, cardiac myocytes, and renal cells [, ]. This binding activates the enzyme guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. cGMP, in turn, initiates a cascade of downstream effects:
- Vasodilation: Relaxation of blood vessels, reducing preload and afterload on the heart. [, , ]
- Natriuresis and Diuresis: Promotes sodium and water excretion by the kidneys, reducing fluid overload. [, ]
- Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Decreases the production of hormones that contribute to vasoconstriction and fluid retention. [, , ]
- Anti-proliferative Effects: May inhibit the growth of cardiac fibroblasts, potentially limiting cardiac remodeling. []
Q2: What is the molecular formula and weight of this compound?
A2: this compound (α-human atrial natriuretic polypeptide) has the molecular formula C141H205N55O46S2 and a molecular weight of 3,465.72 g/mol.
Q3: Are there any publicly available spectroscopic data for this compound?
A3: The provided research papers do not include detailed spectroscopic data for this compound.
Q4: The provided research focuses on the therapeutic aspects of this compound. Are there studies exploring its material compatibility, stability, or catalytic properties outside of a biological context?
A4: The provided research articles primarily focus on the clinical applications and biological effects of this compound. Therefore, information regarding its material compatibility, stability in non-biological environments, or potential catalytic properties is not covered in these studies.
Q5: Have computational chemistry techniques been applied to study this compound? What insights have they provided?
A5: The provided research does not delve into detailed computational chemistry studies on this compound. Information about simulations, QSAR models, or the impact of structural modifications on its activity and selectivity is not included. Similarly, details about this compound's formulation strategies to enhance its stability, solubility, or bioavailability are not discussed.
Q6: How is this compound administered, and what is its typical elimination half-life?
A: this compound is typically administered intravenously [, , , ]. Its elimination half-life is relatively short, ranging from approximately 20 to 30 minutes []. This short half-life necessitates continuous infusion to maintain therapeutic levels.
Q7: What factors influence the PK/PD profile of this compound?
A7: Factors influencing the PK/PD of this compound include:
- Renal Function: this compound clearance is reduced in patients with renal impairment, requiring dose adjustments [, ].
- Continuous Venovenous Hemofiltration (CVVHF): CVVHF can remove this compound from the blood, potentially influencing its therapeutic effects and requiring careful monitoring [].
Q8: What are the primary in vitro and in vivo models used to study this compound's efficacy?
A8: Researchers employ various models to investigate this compound's efficacy:
- In vitro Studies: Cultured neonatal rat cardiomyocytes have been used to study this compound's direct antioxidant effects on the heart [].
- Animal Models: Studies using dogs with experimentally induced heart failure [, , , , , ] and rats with heart failure after autoimmune myocarditis [] have provided insights into this compound's hemodynamic, renal, and anti-remodeling effects.
Q9: What clinical trials have been conducted to evaluate this compound's efficacy?
A9: Several clinical trials have assessed this compound in various clinical scenarios:
- PROTECT Multicenter Randomized Controlled Study: This study demonstrated that low-dose this compound infusion improved long-term prognosis in patients with acute decompensated heart failure (ADHF) [].
- Nihon University Working Group Study of Low-Dose HANP Infusion Therapy During Cardiac Surgery Trial for Postoperative Atrial Fibrillation: This trial found that perioperative this compound infusion significantly reduced the occurrence of postoperative atrial fibrillation [, ].
- COMPASS Study: This prospective observational study indicated that this compound monotherapy was effective in treating acute heart failure syndromes (AHFS) in patients with preserved blood pressure [].
Q10: Are there known mechanisms of resistance to this compound?
A: Although long-term this compound infusion may lead to attenuated beneficial effects on neurohumoral factors, potentially due to receptor down-regulation [], specific resistance mechanisms to this compound are not explicitly discussed in the provided research. Information on cross-resistance with other compounds is also not available.
Q11: What are the known toxicological and safety concerns associated with this compound?
A11: While this compound is generally considered safe and well-tolerated, potential adverse effects, primarily related to its vasodilatory properties, have been reported. These include:
- Hypotension: A common side effect, particularly in patients with pre-existing low blood pressure or receiving high doses of this compound [, , , ].
- Worsening Renal Function: Although this compound possesses renal-protective properties, some studies suggest it might increase the risk of worsening renal function in specific patient populations, particularly those with pre-existing renal impairment or experiencing hypotension during treatment [, , , ].
Q12: The provided research emphasizes this compound's systemic effects. Are there ongoing studies exploring targeted drug delivery approaches for this compound?
A12: The research papers primarily focus on the systemic administration and effects of this compound. Specific strategies for targeted drug delivery are not addressed in these studies. Information on biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects is also limited. Similarly, the research does not elaborate on the analytical methods used to characterize, quantify, or monitor this compound.
Q13: Is there research available on the environmental impact and degradation of this compound?
A13: The provided scientific literature primarily focuses on the clinical applications of this compound. Consequently, details regarding its environmental impact, degradation pathways, and potential ecotoxicological effects are not covered in these studies. Similarly, information on its dissolution, solubility in various media, and analytical method validation for quality control is not discussed.
Q14: What are some alternatives to this compound for treating heart failure?
A14: Several alternative treatments exist for managing heart failure, including:
- Other Natriuretic Peptides: Nesiritide, another recombinant human BNP, offers similar hemodynamic effects [].
- Loop Diuretics: Furosemide is often used in conjunction with this compound to enhance diuresis [].
- Vasodilators: Nitroglycerin and sodium nitroprusside can provide vasodilatory effects [].
- Positive Inotropes: Dobutamine improves cardiac contractility [].
Q15: What is the historical context of this compound's development, and what are some future directions for research?
A15: The development of this compound stemmed from the discovery and characterization of ANP and its beneficial effects in heart failure. Future research could explore:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



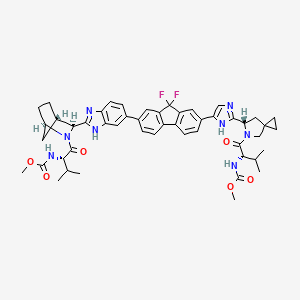

![3-(1H-indol-5-yl)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B612249.png)
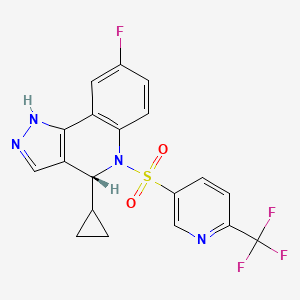
![N-(3-(4-methylpiperazin-1-yl)phenyl)-8-(4-(methylsulfonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B612251.png)
![1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B612252.png)
![1-(4-(4-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-(pyridin-4-yl)urea](/img/structure/B612254.png)
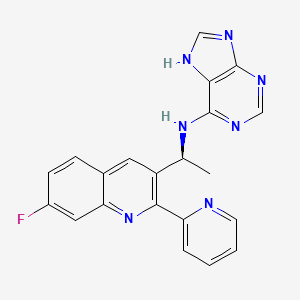
![1-[4-[[2-(1h-Indazol-4-Yl)-4-Morpholin-4-Yl-Thieno[3,2-D]pyrimidin-6-Yl]methyl]piperazin-1-Yl]-6-Methyl-Hept-5-Ene-1,4-Dione](/img/structure/B612259.png)
![5-(2-Amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide](/img/structure/B612260.png)
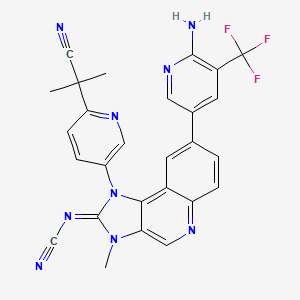

![4-(4-Methyl-2-Methylimino-3h-1,3-Thiazol-5-Yl)-2-[(4-Methyl-3-Morpholin-4-Ylsulfonyl-Phenyl)amino]pyrimidine-5-Carbonitrile](/img/structure/B612266.png)
